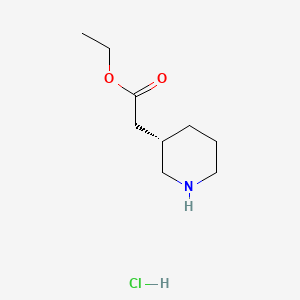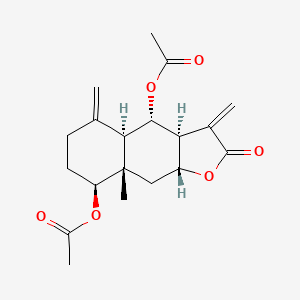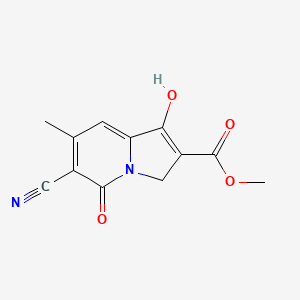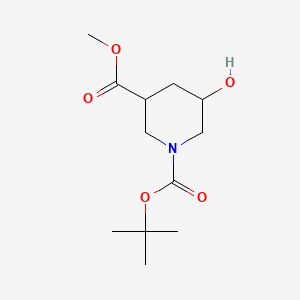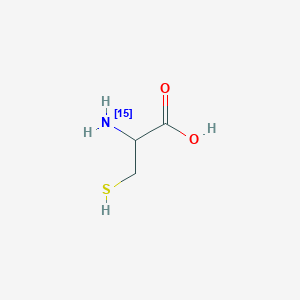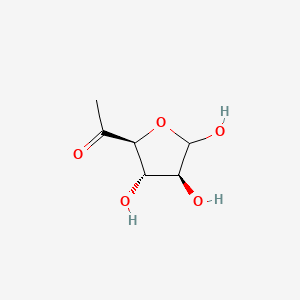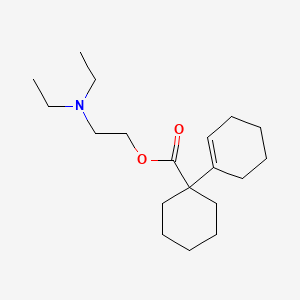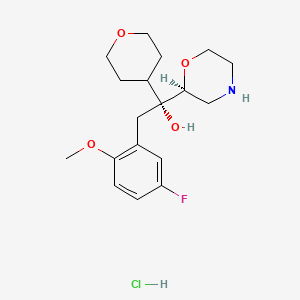![molecular formula C20H19NO4 B580059 4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol CAS No. 159600-61-0](/img/structure/B580059.png)
4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol” is a chemical compound with the molecular formula C20H19NO4 . It is also known by other names such as 4’-Hydroxy-Pyriproxyfen and Pyriproxyfen-4’-hydroxy .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 337.37 g/mol . Other physical and chemical properties such as its exact mass, monoisotopic mass, topological polar surface area, and more are available on PubChem .Wissenschaftliche Forschungsanwendungen
Fluorination of Phenols
4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol can be involved in the selective fluorination of phenols. This process uses a removable 2-pyridyloxy group as an auxiliary, indicating potential applications in modifying the chemical properties of phenols for various research purposes (Lou et al., 2015).
Bioremediation of Environmental Pollutants
Compounds like 4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol could have roles in the bioremediation of environmental pollutants such as Bisphenol A. Laccase enzymes, for instance, can degrade these pollutants in non-aqueous systems, hinting at potential environmental applications (Chhaya & Gupte, 2013).
Studies on Plant Metabolism
Investigations into the metabolism of similar compounds in plants, like tomatoes, have been conducted. These studies are important for understanding how plants metabolize various chemicals, which has implications in agriculture and plant biology (Fukushima, Fujisawa, & Katagi, 2005).
Oxidation and Reduction Studies
Research on the oxidation and reduction properties of phenols can be linked to compounds like 4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol. These studies are crucial in understanding the chemical behavior of phenols and their derivatives, which can be applied in various scientific and industrial contexts (Chandra & Uchimaru, 2002).
Medicinal Chemistry
In medicinal chemistry, derivatives of phenols have been explored as aldose reductase inhibitors and have shown antioxidant properties. This suggests potential therapeutic applications in the treatment of diseases related to oxidative stress (La Motta et al., 2007).
Eigenschaften
IUPAC Name |
4-[4-(2-pyridin-2-yloxypropoxy)phenoxy]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-15(24-20-4-2-3-13-21-20)14-23-17-9-11-19(12-10-17)25-18-7-5-16(22)6-8-18/h2-13,15,22H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAGDWMWQOLALS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC2=CC=C(C=C2)O)OC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

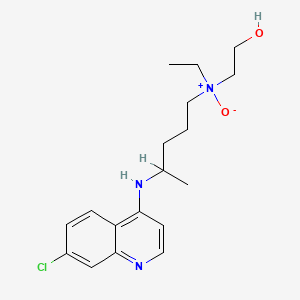
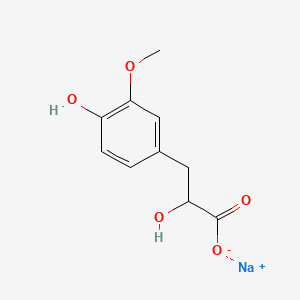
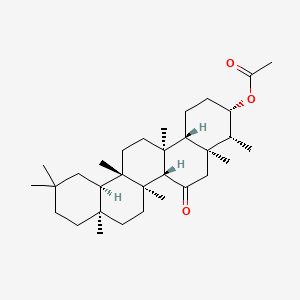
![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)
